molecular formula C8H12O4S B1526255 4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester CAS No. 1208081-85-9

4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester

Cat. No.: B1526255
CAS No.: 1208081-85-9
M. Wt: 204.25 g/mol
InChI Key: VXAASVIFFGHFKA-UHFFFAOYSA-N
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Description

Mechanism of Action

The compound’s structure suggests that it might undergo reactions similar to other esters. For instance, it could undergo hydrolysis, a reaction that breaks the ester bond to form an alcohol and a carboxylic acid . The exact biochemical pathways and pharmacokinetics would depend on the specific conditions and enzymes present in the system.

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s stability and efficacy. For example, esters generally hydrolyze faster under acidic or basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) or an acid medium to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid methyl ester
  • Thiophene-3-carboxylic acid methyl ester
  • 4-Hydroxy-tetrahydro-thiophene-3-carboxylic acid methyl ester

Comparison

4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester is unique due to its acetoxy functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .

Properties

IUPAC Name

methyl 4-acetyloxythiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c1-5(9)12-7-4-13-3-6(7)8(10)11-2/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAASVIFFGHFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CSCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214643
Record name Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-85-9
Record name Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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